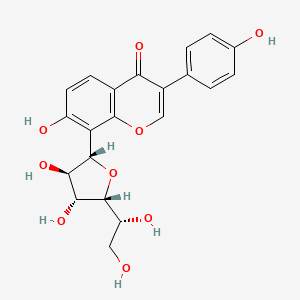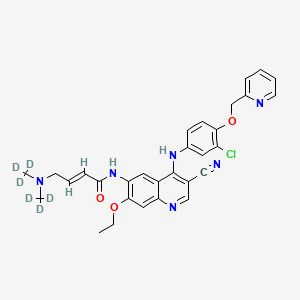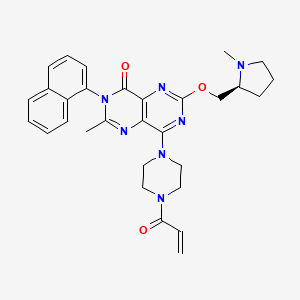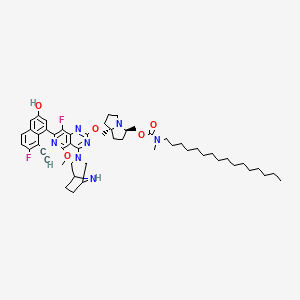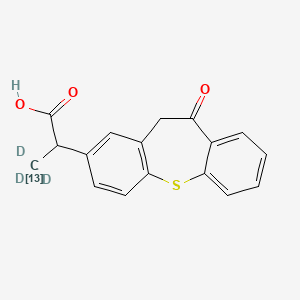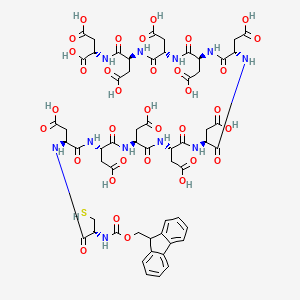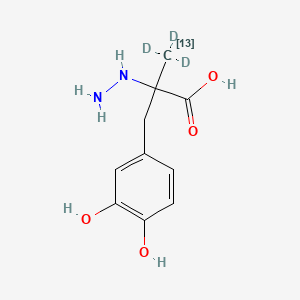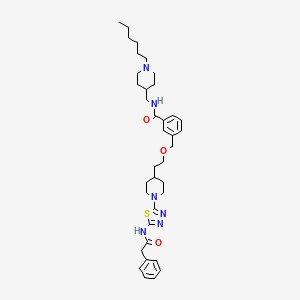
(R)-Methotrexate-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Methotrexate-d3 is a deuterated form of methotrexate, a well-known chemotherapeutic agent and immune system suppressant. The deuterium atoms in ®-Methotrexate-d3 replace three hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of methotrexate by using mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methotrexate-d3 typically involves the incorporation of deuterium atoms into the methotrexate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-Methotrexate-d3 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of specialized reactors and purification techniques such as chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
®-Methotrexate-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different oxidized metabolites, while reduction can yield reduced forms of the compound.
科学的研究の応用
®-Methotrexate-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry to study the metabolic pathways and pharmacokinetics of methotrexate.
Biology: Helps in understanding the biological interactions and effects of methotrexate at the molecular level.
Medicine: Used in research to develop new therapeutic strategies and improve the efficacy of methotrexate in treating various diseases.
Industry: Employed in the development of new drugs and formulations, as well as in quality control processes.
作用機序
The mechanism of action of ®-Methotrexate-d3 is similar to that of methotrexate. It inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides required for DNA replication. By inhibiting this enzyme, ®-Methotrexate-d3 disrupts the proliferation of rapidly dividing cells, such as cancer cells. The molecular targets and pathways involved include the folate pathway and various signaling pathways that regulate cell growth and division.
類似化合物との比較
Similar Compounds
Methotrexate: The non-deuterated form of ®-Methotrexate-d3, widely used in chemotherapy and immunosuppressive therapy.
Leucovorin: A folate analog used to reduce the toxic effects of methotrexate.
Pemetrexed: Another antifolate chemotherapeutic agent with a similar mechanism of action.
Uniqueness
®-Methotrexate-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms make it easier to trace and study the compound’s metabolic pathways and pharmacokinetics using mass spectrometry. This can lead to a better understanding of methotrexate’s effects and potential improvements in its therapeutic use.
特性
分子式 |
C20H22N8O5 |
|---|---|
分子量 |
457.5 g/mol |
IUPAC名 |
(2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m1/s1/i1D3 |
InChIキー |
FBOZXECLQNJBKD-JJMJVRKHSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O |
正規SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


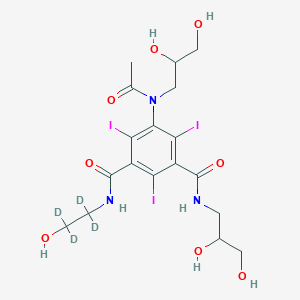
![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)
